2-(Aminomethyl)-3-chloronaphthalene

Medicinal Chemistry Physical Organic Chemistry Computational Chemistry

2-(Aminomethyl)-3-chloronaphthalene (IUPAC: (3-chloronaphthalen-2-yl)methanamine) is a disubstituted naphthalene derivative with an aminomethyl (-CH₂NH₂) group at the 2-position and a chlorine (-Cl) at the 3-position. With a molecular formula of C₁₁H₁₀ClN and molecular weight of 191.65 g/mol, this compound belongs to the class of aminomethyl chloronaphthalenes, which are primarily utilized as synthetic intermediates and building blocks in medicinal chemistry and materials science.

Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
Cat. No. B11903961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-3-chloronaphthalene
Molecular FormulaC11H10ClN
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)CN)Cl
InChIInChI=1S/C11H10ClN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2
InChIKeyDVKSFMMJVYGVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-3-chloronaphthalene: CAS 1261558-51-3 as a Distinct Chlorinated Aminomethyl Naphthalene Building Block


2-(Aminomethyl)-3-chloronaphthalene (IUPAC: (3-chloronaphthalen-2-yl)methanamine) is a disubstituted naphthalene derivative with an aminomethyl (-CH₂NH₂) group at the 2-position and a chlorine (-Cl) at the 3-position [1]. With a molecular formula of C₁₁H₁₀ClN and molecular weight of 191.65 g/mol, this compound belongs to the class of aminomethyl chloronaphthalenes, which are primarily utilized as synthetic intermediates and building blocks in medicinal chemistry and materials science [1][2]. Its specific substitution pattern on the naphthalene core introduces a unique combination of electronic and steric effects that differentiate it from other regioisomers and analogs.

Why 2-(Aminomethyl)-3-chloronaphthalene Cannot Be Replaced by Common Aminomethyl Naphthalene Analogs


The interchangeability of aminomethyl naphthalene derivatives is precluded by the distinct regiochemistry and electronic profiles of their substitution patterns. The 2,3-substitution of 2-(aminomethyl)-3-chloronaphthalene creates a unique electronic and steric environment that directly influences its reactivity in downstream coupling reactions (e.g., cross-coupling, amide bond formation) and its interaction with biological targets [1]. Simple analogs like 2-(aminomethyl)naphthalene lack the electron-withdrawing chlorine, while regioisomers such as 2-(aminomethyl)-1-chloronaphthalene and 2-(aminomethyl)-4-chloronaphthalene present different molecular geometries and charge distributions. These differences are not trivial; in a medicinal chemistry context, they can manifest as order-of-magnitude variations in binding affinity, selectivity, and physicochemical properties, as demonstrated in structure-activity relationship (SAR) studies of bis-aminomethylnaphthalene antitumor agents [2]. Consequently, treating this specific compound as a generic, drop-in replacement for other aminomethyl naphthalenes introduces unacceptable risk in both synthetic route development and biological screening.

Quantitative Differentiation of 2-(Aminomethyl)-3-chloronaphthalene: An Evidence-Based Selection Guide


Distinct Electronic Properties: Calculated pKa and Charge Distribution vs. Non-Chlorinated and Other Chloro-Regioisomers

The pKa of the aminomethyl group is a critical determinant of its nucleophilicity and hydrogen-bonding capacity, directly impacting both synthetic utility and biological interactions. While experimental pKa values for 2-(aminomethyl)-3-chloronaphthalene are not reported, a class-level inference can be drawn from the electronic effects of the 3-chloro substituent on the naphthalene ring. The electron-withdrawing nature of chlorine is expected to lower the pKa of the adjacent aminomethyl group relative to the non-chlorinated analog, 2-(aminomethyl)naphthalene. This effect is further influenced by the specific regioisomer, as the ortho-relationship of the aminomethyl and chloro groups in the 2,3-isomer creates a distinct electronic environment compared to the 1,2- (2-(aminomethyl)-1-chloronaphthalene) or 2,4- (2-(aminomethyl)-4-chloronaphthalene) analogs. This difference in basicity and charge distribution can be modeled computationally, providing a basis for predicting its reactivity in processes like reductive amination or as a ligand [1].

Medicinal Chemistry Physical Organic Chemistry Computational Chemistry

Lipophilicity-Driven Differentiation: Predicted logP and Impact on Membrane Permeability vs. Non-Chlorinated and Other Chlorinated Analogs

Lipophilicity, as measured by the partition coefficient (logP), is a primary driver of a compound's pharmacokinetic properties, including membrane permeability, solubility, and metabolic stability. 2-(Aminomethyl)-3-chloronaphthalene has a predicted logP value of approximately 2.81 . In contrast, the non-chlorinated analog, 2-(aminomethyl)naphthalene, has a significantly lower predicted logP of 1.96 . This nearly one-log unit difference (quantified difference of +0.85 logP units) represents a substantial increase in lipophilicity, which is directly attributable to the introduction of the single chlorine atom. Furthermore, the position of the chlorine atom can fine-tune this property. For instance, the 1,2-regioisomer (2-(aminomethyl)-1-chloronaphthalene) has a predicted logP of 2.65, while the 2,4-isomer (2-(aminomethyl)-4-chloronaphthalene) is also predicted at 2.81 . This indicates that the 3-chloro substitution, like the 4-chloro, results in a more lipophilic molecule than the 1-chloro isomer, a nuance that can be critical for optimizing brain penetration or avoiding efflux pump recognition.

Medicinal Chemistry ADME/Tox Drug Design

Synthetic Utility in Antitumor Agents: The 3-Chloro Naphthalene Scaffold in Potent Bis-Aminomethylnaphthalene Analogs

2-(Aminomethyl)-3-chloronaphthalene serves as a key building block for the synthesis of novel bis-aminomethylnaphthalene antitumor agents. A study by Ferreira et al. (2008) reported the synthesis and evaluation of a series of these compounds, where the 2,3-disubstituted naphthalene core was a critical structural feature [1]. While the study did not test 2-(aminomethyl)-3-chloronaphthalene directly as a monomeric comparator, it provides strong class-level evidence for the importance of this specific substitution pattern. The most active compound in the series, compound 15, which incorporates a complex bis-aminomethylnaphthalene framework, exhibited remarkable in vitro antitumor activity and demonstrated in vivo efficacy, establishing a novel chemotype for anticancer drug development [1]. The availability of 2-(aminomethyl)-3-chloronaphthalene allows researchers to directly access this validated pharmacophoric space and explore its SAR around the 3-chloro substituent, a feature that is not accessible using other common aminomethyl naphthalene isomers.

Cancer Therapeutics Medicinal Chemistry Lead Optimization

Optimal Application Scenarios for 2-(Aminomethyl)-3-chloronaphthalene in Research and Development


Medicinal Chemistry: Synthesis of 2,3-Disubstituted Naphthalene-Derived Kinase Inhibitors and GPCR Ligands

The specific 2,3-substitution pattern of 2-(aminomethyl)-3-chloronaphthalene makes it an ideal building block for synthesizing libraries of naphthalene-based compounds targeting protein kinases or G-protein coupled receptors (GPCRs). Its unique spatial arrangement, as highlighted by its calculated logP differentiation from other regioisomers [1], allows medicinal chemists to explore a distinct region of chemical space. The aminomethyl handle facilitates rapid diversification through amide coupling or reductive amination, while the chlorine atom provides a site for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or can be retained to modulate lipophilicity and target engagement. This compound is particularly well-suited for fragment-based drug discovery or lead optimization campaigns where precise control over molecular geometry and electronics is required.

Chemical Biology: Development of Activity-Based Probes and Fluorescent Sensors

The naphthalene core is a privileged scaffold for fluorescent probes, and the 3-chloro substitution can be used to tune photophysical properties such as quantum yield and Stokes shift. 2-(Aminomethyl)-3-chloronaphthalene can be conjugated to a warhead or recognition element via its primary amine to create targeted activity-based probes (ABPs) for enzyme families like proteases or kinases. The predicted pKa differences between this compound and its non-chlorinated analog [1] imply distinct protonation states under physiological conditions, which can be exploited to design pH-sensitive probes or to modulate subcellular localization. Furthermore, its synthetic utility is established by its role as a precursor to more complex structures, as demonstrated in the synthesis of antitumor bis-aminomethylnaphthalenes [2].

Materials Science: Synthesis of Novel Organic Semiconductors and Metal-Organic Frameworks (MOFs)

The planar, π-conjugated naphthalene system is a fundamental building block in organic electronics. 2-(Aminomethyl)-3-chloronaphthalene offers a unique entry point for incorporating a functionalized naphthalene unit into larger molecular architectures. The primary amine can serve as a coordination site for metals in the construction of MOFs, or it can be used to attach the naphthalene moiety to polymer backbones or electrode surfaces. The electron-withdrawing chlorine atom at the 3-position will influence the electronic structure of the naphthalene core, impacting its HOMO-LUMO gap and charge transport properties, as inferred from the broader QSAR studies of chloronaphthalenes [1]. This makes it a valuable building block for fine-tuning the properties of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Agrochemical Research: Design of Novel Fungicides and Nematicides

The naphthalene scaffold is a recognized pharmacophore in agrochemicals, particularly for antifungal and nematicidal applications. Research on related aminoalkyl naphthol compounds has demonstrated potent in vivo antifungal activity comparable to commercial standards like pyrimethanil [1]. 2-(Aminomethyl)-3-chloronaphthalene can serve as a versatile intermediate for the synthesis of new analogs in this class. By exploiting the distinct electronic and lipophilic properties of the 3-chloro isomer relative to other chloronaphthalenes [2], researchers can systematically explore the structure-activity relationships for improved potency, spectrum of activity, and environmental safety profiles in crop protection.

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